Medronate trisodium tetrahydrate

Description

Properties

IUPAC Name |

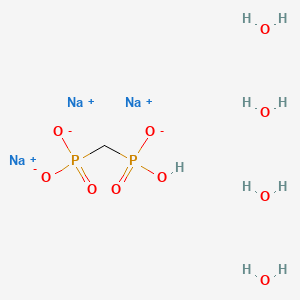

trisodium;hydroxy(phosphonatomethyl)phosphinate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O6P2.3Na.4H2O/c2-8(3,4)1-9(5,6)7;;;;;;;/h1H2,(H2,2,3,4)(H2,5,6,7);;;;4*1H2/q;3*+1;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZGSDFOXPZGAQ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)[O-])P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH11Na3O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207556-02-3 | |

| Record name | Medronate trisodium tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207556023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEDRONATE TRISODIUM TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTP52VM2H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

Medronate trisodium tetrahydrate, commonly known as Technetium Tc-99m medronate, is a diagnostic radiopharmaceutical primarily used in nuclear medicine for bone imaging. This compound is a complex of technetium-99m with medronic acid, a bisphosphonate that exhibits significant biological activity in the context of osteogenesis and bone metabolism.

Chemical and Physical Properties

- Chemical Name : Medronic acid trisodium salt

- Molecular Formula : C₃H₁₁Na₃O₉P

- Molar Mass : Approximately 358.2 g/mol

- Physical Form : White crystalline powder, soluble in water

Medronate functions by binding to hydroxyapatite crystals in bone, which allows it to localize in areas of altered osteogenesis. Upon intravenous administration, it is rapidly cleared from the bloodstream, with about 50% of the injected dose being retained in the skeleton within 24 hours. The uptake is influenced by blood flow to the bone and the metabolic activity of the bone tissue .

Pharmacokinetics

The pharmacokinetic profile of Technetium Tc-99m medronate includes:

- Absorption : Rapid clearance from blood; approximately 10% remains after 1 hour.

- Distribution : Primarily localized to skeletal tissue.

- Elimination : About 50% excreted via urine within 24 hours .

- Half-life : The physical half-life of Technetium Tc-99m is approximately 6.02 hours .

Bone Imaging

Technetium Tc-99m medronate is predominantly used for:

- Delineating Areas of Altered Osteogenesis : It helps identify conditions such as metastatic bone disease, osteoporosis, and fractures.

- Diagnostic Imaging Techniques : Utilized in Single Photon Emission Computed Tomography (SPECT) to visualize bone metabolism and pathology .

Case Studies

-

Rhabdomyolysis Assessment :

A study involving patients with rhabdomyolysis utilized Technetium Tc-99m medronate imaging to assess muscle injury extent. The scans revealed injuries that were not initially suspected, demonstrating its utility beyond traditional bone imaging . -

Osteogenic Activity Evaluation :

In patients with suspected metastatic disease, imaging with Technetium Tc-99m medronate has shown increased uptake in areas with high osteogenic activity, correlating with disease progression and treatment response .

Safety and Adverse Effects

While generally considered safe for diagnostic use, some potential adverse effects include:

- Allergic reactions (rare)

- Localized pain at injection site

- Radiation exposure (though minimal compared to therapeutic doses)

Research Findings

Recent studies have focused on improving the efficacy and safety profiles of Technetium Tc-99m medronate through various formulations and delivery methods. For instance:

Scientific Research Applications

Medical Diagnostic Applications

1. Bone Scintigraphy

- Purpose : Medronate trisodium tetrahydrate is predominantly used in bone scintigraphy to detect abnormalities in bone metabolism.

- Mechanism : The compound localizes in areas of high osteoblastic activity, allowing for the identification of conditions such as fractures, infections, and tumors.

- Case Studies : A study involving patients with rhabdomyolysis demonstrated that technetium Tc 99m medronate scans helped define the extent of muscle injury and detected clinically unsuspected metastatic calcifications .

2. Detection of Bone Metastases

- Application : It plays a crucial role in diagnosing metastatic bone disease. The imaging reveals areas where cancer has spread to the bones.

- Research Findings : A comprehensive review indicated that the sensitivity of bone scans using technetium Tc 99m medronate is significantly higher than conventional imaging techniques for detecting bone metastases .

Research Applications

1. Osteoporosis Research

- Usage : this compound is employed in research studies aimed at understanding osteoporosis and evaluating treatment efficacy.

- Findings : Studies have shown that this compound can aid in assessing the effectiveness of bisphosphonates and other osteoporosis treatments by monitoring changes in bone density over time.

2. Evaluation of Bone Disorders

- Research Context : It is utilized to study various metabolic bone diseases, including Paget's disease and hyperparathyroidism.

- Insights : Research has highlighted its ability to differentiate between benign and malignant lesions based on uptake patterns observed during scintigraphy .

Comparative Analysis of Imaging Techniques

| Imaging Technique | Sensitivity | Specificity | Advantages |

|---|---|---|---|

| Technetium Tc 99m Medronate | High | Moderate | Non-invasive, quick results |

| MRI | Moderate | High | Detailed soft tissue evaluation |

| CT Scan | Moderate | High | Excellent anatomical detail |

| X-ray | Low | Low | Cost-effective for initial assessment |

Comparison with Similar Compounds

Structural and Hydration Differences

Medronate trisodium tetrahydrate belongs to a class of trisodium salts with varying hydration states and anions. Key structural comparisons include:

Table 1: Structural and Hydration Properties

Key Observations :

- Hydration : Hydration states range from 2 H₂O (trisodium citrate) to 8 H₂O (fructose bisphosphate), affecting solubility and crystalline stability. Higher hydration often correlates with enhanced aqueous solubility but may reduce thermal stability .

- Anion Diversity: Medronate’s bisphosphonate group enables strong metal chelation (e.g., technetium in radiopharmaceuticals), whereas citrate’s tricarboxylate structure is ideal for buffering or nanoparticle synthesis .

Functional and Application Comparisons

Key Observations :

- Medical vs. Industrial Use: Medronate and clodronate are primarily biomedical, while citrate and fructose bisphosphate salts are leveraged in material science and diagnostics.

- Chelation Capacity : Medronate’s bisphosphonate group shows higher affinity for radionuclides (e.g., Tc-99m) compared to citrate’s carboxylates, making it superior in radiopharmaceutical labeling .

Preparation Methods

Synthesis Overview

The preparation of this compound involves the neutralization of medronic acid with sodium hydroxide to form the trisodium salt, followed by controlled hydration to obtain the tetrahydrate form. The process requires stringent control of pH, temperature, and atmosphere to ensure product purity and stability.

Detailed Preparation Steps

Starting Material : Medronic acid (20 mg per vial as per diagnostic kit standards).

Neutralization : Medronic acid is neutralized with sodium hydroxide solution. The pH is adjusted precisely to a range of 6.3 to 6.7 using sodium hydroxide and/or hydrochloric acid to ensure optimal salt formation and stability.

Addition of Excipients : Ascorbic acid (1 mg) and stannous fluoride (minimum 0.13 mg, maximum 0.38 mg total tin as SnF2) are added. These components act as stabilizers and reducing agents, particularly important for radiolabeling applications.

Lyophilization : The solution is lyophilized under a nitrogen atmosphere to produce a sterile, non-pyrogenic powder. Lyophilization removes water while preserving the tetrahydrate crystalline structure and maintaining product stability.

Sealing : The lyophilized powder is sealed under nitrogen to prevent oxidation and moisture ingress.

Reconstitution : For use, the powder is reconstituted with sterile, oxidant-free Sodium Pertechnetate Tc 99m Injection, forming the active radiopharmaceutical complex.

Process Control Parameters

| Parameter | Specification |

|---|---|

| pH before lyophilization | 6.3 – 6.7 |

| pH after reconstitution | 5.4 – 6.8 |

| Medronic acid content | 20 mg per 10 mL vial |

| Ascorbic acid content | 1 mg per vial |

| Stannous fluoride content | 0.13 mg minimum, 0.38 mg max |

| Atmosphere during lyophilization | Nitrogen |

| Sterility | Sterile, non-pyrogenic |

| Storage temperature | 20-25°C (68-77°F) after reconstitution |

| Usage window post-reconstitution | Within 6 hours |

Notes on Preparation

- No bacteriostatic preservatives are included to avoid interference with radiolabeling and patient safety.

- Aseptic techniques and shielded syringes are mandatory during preparation and handling.

- Only preservative-free Sodium Chloride Injection USP 0.9% should be used if dilution of Sodium Pertechnetate Tc 99m is necessary before addition to the vial.

Research Findings and Analytical Data

Stability and Purity

Studies indicate that maintaining the pH within the specified range is critical for the stability of this compound and its complexes. The presence of ascorbic acid prevents oxidation of stannous ions, which are essential for effective technetium labeling.

Analytical Techniques

- Lyophilization Quality Control : Ensures moisture content and crystalline structure consistent with tetrahydrate form.

- pH Monitoring : Critical before and after lyophilization to ensure product integrity.

- Sterility Testing : Confirms absence of microbial contamination.

- Radiochemical Purity : Verified post-reconstitution by chromatographic methods to ensure proper labeling with Tc 99m.

Comparative Data Table

| Attribute | This compound (Lyophilized Kit) | Notes |

|---|---|---|

| Physical Form | Lyophilized powder | Sterile, non-pyrogenic |

| pH (pre-lyophilization) | 6.3 – 6.7 | Adjusted with NaOH/HCl |

| pH (post-reconstitution) | 5.4 – 6.8 | Suitable for injection |

| Stability | Stable under nitrogen, 20-25°C storage | Use within 6 hours post-reconstitution |

| Radiochemical purity | >90% (typical for Tc 99m labeling) | Verified by chromatographic assays |

| Excipient content | Ascorbic acid, stannous fluoride | Prevent oxidation, aid labeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.